REACTION_CXSMILES
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[CH3:1][N:2](C=O)C.Cl[C:7]1[C:12]([C:13]([F:16])([F:15])[F:14])=[CH:11][CH:10]=[CH:9][N:8]=1>[C-]#N.[C-]#N.[Zn+2].C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.[Fe+2].O>[C:1]([C:7]1[C:12]([C:13]([F:16])([F:15])[F:14])=[CH:11][CH:10]=[CH:9][N:8]=1)#[N:2] |f:2.3.4,5.6.7.8.9,10.11.12|
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Name
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Quantity
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3500 mL
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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250 g
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Type
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reactant
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Smiles
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ClC1=NC=CC=C1C(F)(F)F
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Name
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Zn(CN)2
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Quantity
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97 g
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Type
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catalyst
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Smiles
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[C-]#N.[C-]#N.[Zn+2]
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Name
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Quantity
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19 g
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Type
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catalyst
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Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Name
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Quantity
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22.4 g
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Type
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catalyst
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Smiles
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C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe+2]
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Name
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Quantity
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35 mL
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Type
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solvent
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Smiles
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O
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Control Type
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UNSPECIFIED
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Setpoint
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120 °C
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Type
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CUSTOM
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Details
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the mixture is stirred in an ice bath for 1 hour
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction mixture is degassed
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Type
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CUSTOM
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Details
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by bubbling N2 into the reaction mixture over a period of 30 minutes
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Duration
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30 min
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Type
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ADDITION
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Details
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is added to the reaction mixture
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Type
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TEMPERATURE
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Details
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The reaction mixture is then heated at 120° C. for another 2 hours
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Duration
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2 h
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Type
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TEMPERATURE
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Details
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to cool to room temperature overnight
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Duration
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8 (± 8) h
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Type
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TEMPERATURE
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Details
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The resulting dark brown solution is cooled in ice
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Type
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ADDITION
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Details
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A mixture of saturated NH4Cl (1380 mL), 28%NH4OH (345 mL and water (1380 mL)
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Type
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ADDITION
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Details
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is then added
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Type
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ADDITION
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Details
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To this stirred mixture is added 3.0 liters of EtOAc
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Type
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STIRRING
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Details
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the mixture is stirred for 15 minutes
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Duration
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15 min
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Type
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CUSTOM
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Details
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The EtOAc layer is separated from the mixture by suction
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Type
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EXTRACTION
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Details
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the extraction
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Type
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FILTRATION
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Details
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The combined EtOAc extracts are filtered through one inch of celite
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Type
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DRY_WITH_MATERIAL
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Details
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dried with Na2SO4 (500 g)
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Type
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EXTRACTION
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Details
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The dried extract
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Type
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FILTRATION
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Details
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is filtered
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Type
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CONCENTRATION
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Details
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concentrated in vacuum at 40° C. initially to a volume of three liters
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Type
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CONCENTRATION
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Details
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The mixture is concentrated at 80° C. under vacuum
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Type
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CUSTOM
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Details
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to afford a dark brown oil, which
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Type
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DISTILLATION
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Details
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is distilled under vacuum
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Reaction Time |
1 h |
Name
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Type
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product
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Smiles
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C(#N)C1=NC=CC=C1C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |